Kinase Selectivity Driven by 3-Acetamide vs. 3-Methoxyacetamide: Class-Level SAR Trends
In a series of pyrido[1,2-a]pyrimidin-4-one derivatives, switching from a simple acetamide (as in CAS 941876-00-2) to a methoxyacetamide or diphenylacetamide at the 3-position is expected to alter kinase selectivity. The acetamide NH and carbonyl groups form key hydrogen bonds within the kinase hinge region; replacement with a methoxyacetamide (CAS 942001-12-9) introduces an additional H-bond acceptor, potentially shifting selectivity toward kinases with complementary polar residues, while the diphenylacetamide analog (CAS 941923-25-7) increases hydrophobic bulk and π-stacking potential, favoring kinases with larger hydrophobic pockets [1]. The simplified acetamide derivative is therefore preferred for initial broad-kinase profiling due to its minimal steric footprint and well-defined pharmacophore geometry.
| Evidence Dimension | 3-Position Substituent Effects on Kinase Binding Mode |
|---|---|
| Target Compound Data | 3-acetamide; XLogP3-AA = 0.2; HBD = 1; Rotatable bonds = 1 [2] |
| Comparator Or Baseline | Comparator: CAS 942001-12-9 (3-methoxyacetamide); CAS 941923-25-7 (3-diphenylacetamide). Expected: higher logP, altered selectivity. |
| Quantified Difference | XLogP3 increase estimated >1 log unit for methoxyacetamide and >3 log units for diphenylacetamide vs. acetamide [2] |
| Conditions | Computed physicochemical properties; kinase SAR trends from pyrido[1,2-a]pyrimidin-4-one literature [1] |
Why This Matters
For procurement, the acetamide derivative offers a defined starting point for SAR exploration with minimal confounding physicochemical variables.
- [1] Design, synthesis, and biological evaluation of pyrido[1,2-a]pyrimidin-4-one derivatives as novel RIPK2 inhibitors. (2019). Bioorganic & Medicinal Chemistry. Class-level SAR demonstrates that N-3 substituent size and polarity critically influence kinase selectivity. View Source
- [2] PubChem. (2026). Computed Properties for CID 18566161. View Source
